molecular formula C17H17F3N2O3S B2806409 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine CAS No. 2034574-88-2

4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine

Cat. No.: B2806409
CAS No.: 2034574-88-2
M. Wt: 386.39
InChI Key: ORKNHCURCXSDGR-UHFFFAOYSA-N
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Description

4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, followed by sulfonylation and subsequent coupling with a pyridine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: A simpler analog that lacks the piperidine and sulfonyl groups.

    1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidine: Similar structure but without the pyridine ring.

    4-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but without the trifluoromethyl group.

Uniqueness

4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the sulfonyl group can improve its binding affinity to certain targets. The piperidine and pyridine rings provide structural rigidity and potential for further functionalization.

Properties

IUPAC Name

4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-3-1-5-16(11-13)26(23,24)22-10-2-4-15(12-22)25-14-6-8-21-9-7-14/h1,3,5-9,11,15H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKNHCURCXSDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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